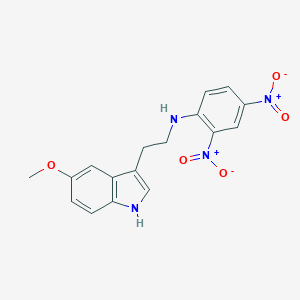
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-5-methoxytryptamine, also known as 5-MeO-DNPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A and 5-HT2C subtypes. The compound has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. The specific effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine on these pathways are still being studied, but it is believed that the compound may modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Efectos Bioquímicos Y Fisiológicos
Research has shown that N-(2,4-Dinitrophenyl)-5-methoxytryptamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to alter brain activity, particularly in regions associated with perception and emotion. Additionally, N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been shown to have potent hallucinogenic effects, which may be related to its binding to the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-Dinitrophenyl)-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which allows for precise modulation of these pathways. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. However, the synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is complex and requires specialized knowledge and equipment, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-Dinitrophenyl)-5-methoxytryptamine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mood disorders and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine and its effects on neuronal activity and neurotransmitter release. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound, which could increase its accessibility for scientific research.
Métodos De Síntesis
The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves a multi-step process that begins with the conversion of tryptamine to 5-methoxytryptamine. This is followed by the nitration of the 2,4-dinitrophenyl group and subsequent reduction to yield the final product. The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine requires specialized knowledge and equipment, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. The compound has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are known to be involved in mood regulation, perception, and cognition. Research has also indicated that N-(2,4-Dinitrophenyl)-5-methoxytryptamine may have potential therapeutic applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.
Propiedades
Número CAS |
115007-18-6 |
|---|---|
Nombre del producto |
N-(2,4-Dinitrophenyl)-5-methoxytryptamine |
Fórmula molecular |
C17H16N4O5 |
Peso molecular |
356.33 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
Clave InChI |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
115007-18-6 |
Sinónimos |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






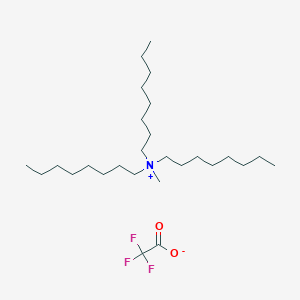
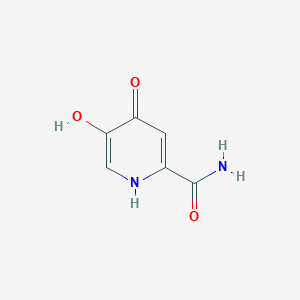

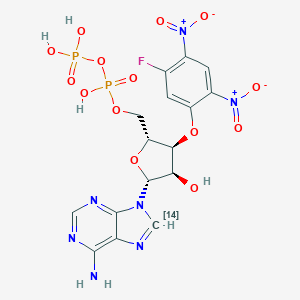
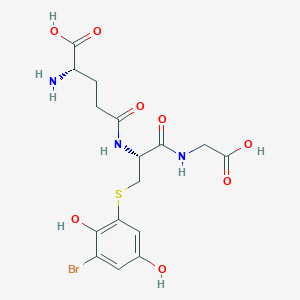

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

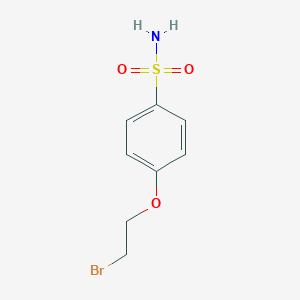
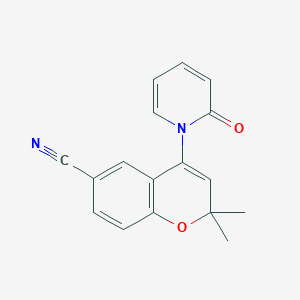
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)